5-Hydroxy-1,7-bis(4-hydroxyphenyl)-4,6-heptadiene-3-one
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Overview
Description
1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a novel curcuminoid analogue. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-tumor activity. It exhibits better bioavailability and stability compared to curcumin, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one involves several steps. One common method includes the condensation of appropriate aldehydes with acetone under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Scientific Research Applications
1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one has several scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s bioactivity makes it a subject of interest in biological studies, particularly in understanding its interactions with cellular components.
Medicine: Its anti-tumor properties are being explored for potential therapeutic applications, especially in treating cancers such as breast and lung cancer.
Industry: The compound’s stability and bioavailability make it a candidate for developing new pharmaceuticals and other industrial applications .
Mechanism of Action
The mechanism of action of 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound targets specific signaling pathways involved in cell survival and growth, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is unique compared to other similar compounds due to its enhanced stability and bioavailability. Similar compounds include:
Curcumin: A well-known natural product with anti-inflammatory and anti-tumor properties, but with lower stability and bioavailability.
Demethoxycurcumin: Another curcuminoid with similar properties but less potent than 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one.
Bisdemethoxycurcumin: A curcuminoid with reduced bioactivity compared to 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
Properties
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHKZCPVAHTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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